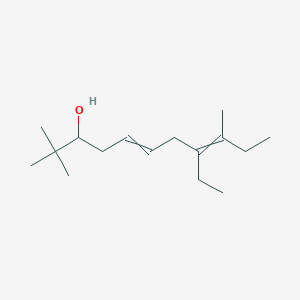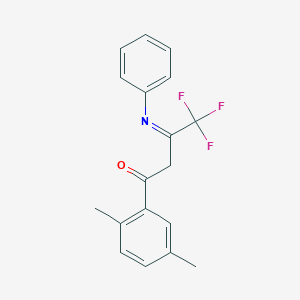
11-Oxoundeca-5,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O3. It is characterized by the presence of a conjugated diene system and a terminal oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundeca-5,9-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate precursor, such as undecenoic acid.
Oxidation: The precursor undergoes oxidation to introduce the oxo group at the terminal position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Diene Formation: The introduction of the conjugated diene system is achieved through a series of dehydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate this process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and dehydrogenation processes. Continuous flow reactors and advanced catalytic systems are employed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11-Oxoundeca-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted dienes, halogenated compounds.
Applications De Recherche Scientifique
11-Oxoundeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Oxoundeca-5,9-dienoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and receptors involved in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Oxoundeca-5,8-dienoic acid: Another medium-chain fatty acid with a similar structure but differing in the position of the double bonds.
Dienedioic acid: A useful diene building block with applications in organic synthesis.
Uniqueness
11-Oxoundeca-5,9-dienoic acid is unique due to its specific conjugated diene system and terminal oxo group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
840524-30-3 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |
Clé InChI |
LPCLISDRKJOFGY-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CCCC=CC=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


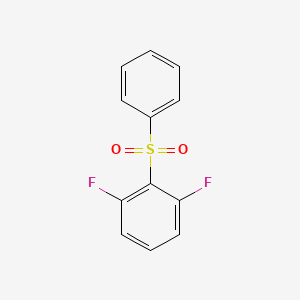
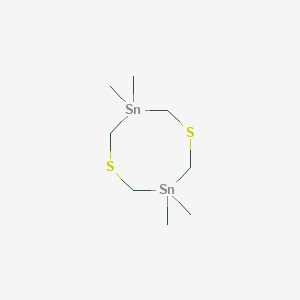
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)


propanedinitrile](/img/structure/B14199672.png)

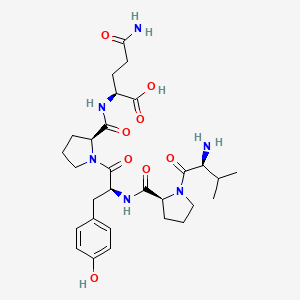
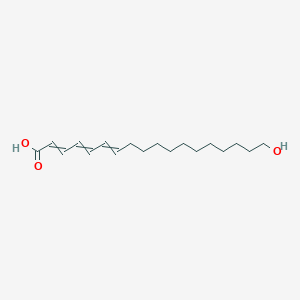
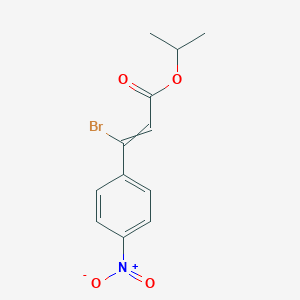
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
